4-Chloro-3-fluoro-5-phenylpyridine
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Overview
Description
4-Chloro-3-fluoro-5-phenylpyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluoro-5-phenylpyridine typically involves the introduction of chlorine and fluorine atoms onto a pyridine ring. One common method involves the nucleophilic substitution of a suitable pyridine precursor with chlorine and fluorine sources. For example, starting from 3,5-dichloro-2,4,6-trifluoropyridine, selective substitution reactions can be carried out to introduce the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific reaction times to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluoro-5-phenylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can be subjected to oxidation or reduction under appropriate conditions, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and palladium catalysts under specific conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
4-Chloro-3-fluoro-5-phenylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-5-phenylpyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s electronic properties, making it a potent inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
- 3-Chloro-2-fluoro-5-phenylpyridine
- 4-Chloro-2,3,5,6-tetrafluoropyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
Comparison: 4-Chloro-3-fluoro-5-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C11H7ClFN |
---|---|
Molecular Weight |
207.63 g/mol |
IUPAC Name |
4-chloro-3-fluoro-5-phenylpyridine |
InChI |
InChI=1S/C11H7ClFN/c12-11-9(6-14-7-10(11)13)8-4-2-1-3-5-8/h1-7H |
InChI Key |
MXORIFOZKLICCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2Cl)F |
Origin of Product |
United States |
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